

ER Flipper-TR 28: A Technical Guide to Imaging Endoplasmic Reticulum Membrane Tension

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *ER Flipper-TR 28*

Cat. No.: *B15553085*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of **ER Flipper-TR 28**, a fluorescent probe designed for the real-time imaging of membrane tension within the endoplasmic reticulum (ER). We will delve into the core principles of its mechanism of action, present its key photophysical properties, and offer a detailed, step-by-step protocol for its application in fluorescence lifetime imaging microscopy (FLIM). This document is intended to serve as a comprehensive resource for researchers in cell biology, mechanobiology, and drug discovery who are interested in quantifying the mechanical state of the ER membrane.

Introduction

The endoplasmic reticulum is a critical organelle involved in a myriad of cellular processes, including protein synthesis and folding, lipid biosynthesis, and calcium homeostasis. The physical properties of the ER membrane, particularly its membrane tension, are increasingly recognized as important regulators of these functions. **ER Flipper-TR 28** is a powerful tool that allows for the direct visualization and quantification of these mechanical forces in living cells.^[1]^[2] It is part of the "Flipper" family of probes, which are mechanosensitive fluorophores that report on the lipid organization of cellular membranes.^[3]^[4] **ER Flipper-TR 28** specifically targets the ER, enabling researchers to investigate the role of ER membrane tension in various physiological and pathological states.^[1]^[5]

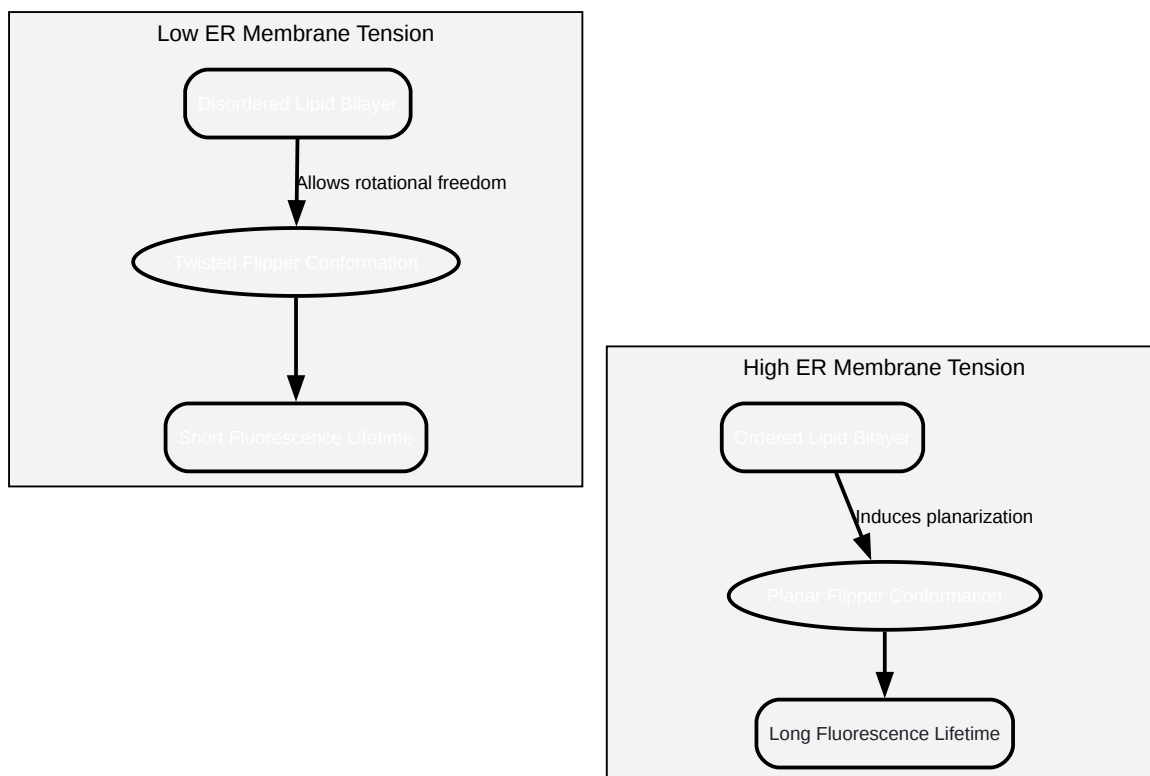
Mechanism of Action

The functionality of **ER Flipper-TR 28** is rooted in its unique molecular structure, which features a "flipper" mechanophore composed of two twisted dithienothiophene units.^{[3][4]} This mechanophore's conformation is sensitive to the lateral pressure exerted by the surrounding lipid molecules within the ER membrane.

- In a low-tension state, the lipid bilayer is less ordered, allowing the two arms of the flipper mechanophore to adopt a more twisted conformation. This twisted state has a shorter fluorescence lifetime.
- In a high-tension state, the lipid bilayer becomes more tightly packed and ordered. This increased lateral pressure forces the flipper mechanophore into a more planar conformation. This planarization extends the π -electron system of the fluorophore, resulting in a significantly longer fluorescence lifetime.

This direct relationship between membrane tension and fluorescence lifetime allows for quantitative mapping of mechanical stress across the ER membrane using FLIM. The targeting of **ER Flipper-TR 28** to the endoplasmic reticulum is achieved through a specific chemical moiety that directs the probe to this organelle.^[1]

Mechanism of ER Flipper-TR 28 Action



[Click to download full resolution via product page](#)

Caption: The mechanosensitive action of **ER Flipper-TR 28**.

Data Presentation

Photophysical Properties

The following table summarizes the key photophysical properties of **ER Flipper-TR 28**.

Property	Value	Reference(s)
Excitation Wavelength (λ_{ex})	~488 nm	[2] [4]
Emission Wavelength (λ_{em})	~600 nm	[2] [4]
Molar Extinction Coefficient	$1.66 \times 10^4 \text{ M}^{-1} \text{ cm}^{-1}$ (in DMSO)	[2] [4]
Quantum Yield (Φ)	30% (in Acetone)	[2] [4]
Fluorescence Lifetime (τ)	2.8 - 7.0 ns	[2] [4]

Experimental Protocols

Live-Cell Imaging of ER Membrane Tension using FLIM

This protocol is optimized for mammalian cells grown in culture. Modifications may be necessary for other cell types or tissues.

Materials:

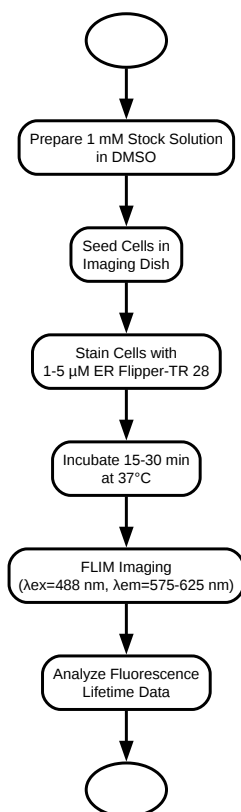
- **ER Flipper-TR 28**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Complete cell culture medium
- Live-cell imaging dish or chambered coverglass
- Fluorescence Lifetime Imaging Microscope (FLIM) equipped with a pulsed laser (e.g., 488 nm) and appropriate emission filters (e.g., 575-625 nm bandpass).

Procedure:

- Preparation of Stock Solution:
 - Dissolve the contents of one vial of **ER Flipper-TR 28** in anhydrous DMSO to a final concentration of 1 mM.

- Store the stock solution at -20°C, protected from light. The solution is stable for several months when stored properly.
- Cell Seeding:
 - Seed cells onto a live-cell imaging dish or chambered coverglass at a density that will result in 50-70% confluency at the time of imaging.
 - Allow cells to adhere and grow overnight in a CO2 incubator at 37°C.
- Staining:
 - Warm the complete cell culture medium to 37°C.
 - Dilute the 1 mM **ER Flipper-TR 28** stock solution in the pre-warmed medium to a final working concentration of 1-5 µM.
 - Remove the existing medium from the cells and replace it with the staining solution.
 - Incubate the cells for 15-30 minutes in a CO2 incubator at 37°C.
- Imaging:
 - After incubation, the cells can be imaged directly in the staining solution, or the staining solution can be replaced with fresh, pre-warmed medium.
 - Place the imaging dish on the stage of the FLIM microscope.
 - Excite the sample with the 488 nm pulsed laser and collect the emission signal through a 575-625 nm bandpass filter.
 - Acquire FLIM data according to the microscope manufacturer's instructions. Ensure sufficient photon counts are collected for accurate lifetime analysis.
- Data Analysis:
 - Analyze the acquired FLIM data using appropriate software to calculate the fluorescence lifetime for each pixel or region of interest (ROI).

- The resulting lifetime map will represent the spatial distribution of membrane tension within the endoplasmic reticulum.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for ER membrane tension imaging.

Conclusion

ER Flipper-TR 28 is a highly valuable tool for the investigation of endoplasmic reticulum membrane mechanics. Its sensitive and quantitative response to changes in membrane tension, coupled with its specific subcellular targeting, provides researchers with a powerful method to explore the role of ER mechanobiology in health and disease. This guide provides the foundational knowledge and a practical protocol to successfully implement **ER Flipper-TR 28** in your research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. spirochrome.com [spirochrome.com]
- 3. lubio.ch [lubio.ch]
- 4. ER Flipper-TR® - ER specific membrane tension probe - spirochrome [spirochrome.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [ER Flipper-TR 28: A Technical Guide to Imaging Endoplasmic Reticulum Membrane Tension]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15553085#what-is-er-flipper-tr-28-and-how-does-it-work]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com